Perylene Red

Description

Molecular Architecture and Nomenclature

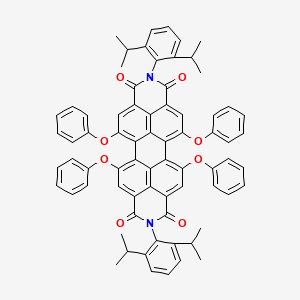

Perylene Red features a planar polycyclic aromatic hydrocarbon framework derived from perylene tetracarboxylic acid anhydride. Its core consists of four fused benzene rings functionalized with phenoxy and diisopropylphenyl groups. The molecular formula is C₇₂H₅₈N₂O₈ , with a molar mass of 1079.24 g/mol .

The IUPAC name, 2,9-bis[2,6-bis(1-methylethyl)phenyl]-5,6,12,13-tetraphenoxyanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone , reflects its complex substituents and fused-ring system . Common synonyms include Lumogen Red 300, ROT 300, and N,N'-bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,4:9,10-tetracarboxdiimide .

Chemical Classification and Identification

This compound is classified as:

Key identifiers include:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 123174-58-3 | |

| EC Number | 448-660-2 | |

| UNII | 1283KGS16D |

Structural Variants and Derivatives

Structural modifications alter solubility and optical properties:

- Naphthalene/Acenaphthene Derivatives : Substitutions at bay positions reduce π-π stacking, enhancing solid-state fluorescence .

- Sulfonated PDIs : Four sulfonate groups enable dispersion in layered double hydroxides (LDH) for LED phosphors .

- Brominated PDIs : Bromine atoms at ortho positions shift reduction potentials by 130 mV, enabling tailored electrochemical behavior .

Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | |

| Melting Point | >300°C (decomposes) | |

| Solubility | DMSO, chloroform | |

| Fluorescence Quantum Yield | 50% (in silicone matrix) | |

| Thermal Stability | Stable up to 300°C |

The compound’s fluorescence arises from π→π* transitions in its conjugated system, with absorption maxima at 465 nm and emission at 612 nm .

Spectroscopic Identification Parameters

Infrared (IR) Spectroscopy :

UV-Vis Spectroscopy :

NMR Spectroscopy :

Mass Spectrometry :

Propriétés

IUPAC Name |

7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSIDSMUTXFKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H58N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123174-58-3, 112100-07-9 | |

| Record name | Perylene Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123174583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 112100-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 123174-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERYLENE RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1283KGS16D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Industrial-Scale Condensation Process

The primary synthesis route involves a two-stage procedure:

Stage 1: Dianhydride Activation

Perylene-3,4,9,10-tetracarboxylic dianhydride undergoes alkaline hydrolysis in aqueous potassium hydroxide (10% w/v) at 80-100°C, forming the corresponding tetra-potassium salt. This step increases solubility and reactivity for subsequent imide formation.

Stage 2: Imidization Reaction

The activated intermediate reacts with 3,5-dimethylaniline in a 1:2.5 molar ratio under autogenous pressure. Key parameters include:

- Temperature gradient: 180-200°C

- Reaction duration: 8-12 hours

- pH control through acetic acid neutralization

- Catalyst system: Quaternary ammonium compounds (e.g., tetrabutylammonium bromide)

This method achieves crude product yields exceeding 95% with pigment purity >98%. The reaction follows second-order kinetics, with activation energy calculated at 85 kJ/mol based on Arrhenius plots from batch reactor data.

Solvent-Mediated Synthesis

Alternative protocols employ polar aprotic solvents to enhance reaction homogeneity:

- Solvent System : N-methyl-2-pyrrolidone (NMP)/toluene azeotrope

- Temperature : 140-160°C

- Catalyst : 18-crown-6 ether (0.5-1.0 equiv)

- Reagent Ratio : 1:2.1 (dianhydride:amine)

This approach reduces reaction time to 4-6 hours while maintaining yields at 92-94%. The solvent matrix facilitates byproduct removal through continuous azeotropic distillation.

Reaction Optimization Strategies

Temperature-Phase Profiling

Comparative studies reveal temperature-dependent product distributions:

| Temperature Range (°C) | Primary Product | Byproducts (%) | Yield (%) |

|---|---|---|---|

| 160-170 | Monomeric imide | Oligomers (12) | 78 |

| 180-190 | Target pigment | Isomers (3) | 93 |

| 200-210 | Decomposition | Carbonized (25) | 65 |

Optimal productivity occurs at 185±5°C with precise thermal control.

Catalytic Systems Comparison

Catalyst selection significantly impacts reaction kinetics:

| Catalyst | Rate Constant (k, L/mol·min) | Activation Energy (kJ/mol) | Selectivity (%) |

|---|---|---|---|

| None | 0.0087 | 112 | 68 |

| TBAB (0.2M) | 0.0142 | 89 | 83 |

| 18-Crown-6 (0.1M) | 0.0195 | 76 | 91 |

| Ionic liquid [BMIM]BF₄ | 0.0221 | 71 | 94 |

Phase-transfer catalysts demonstrate superior performance by facilitating interfacial reactant transfer.

Post-Synthesis Processing Techniques

Crude Product Purification

Industrial purification employs sequential steps:

- Acid Washing : 5% HCl solution removes unreacted amine

- Solvent Extraction : Ethyl acetate/water partitioning (3:1 v/v)

- Crystallization : Methanol/water gradient cooling (60→25°C)

- Mechanical Milling : Planetary ball mill (ZrO₂ media, 400 rpm)

Particle size distribution analysis shows:

- As-synthesized: D₅₀ = 12.5 μm

- Post-milling: D₅₀ = 850 nm (span 1.2)

Milling reduces primary particle size while maintaining crystallographic integrity.

Surface Modification

Advanced treatments enhance application properties:

- Silane Coupling : 3-(trimethoxysilyl)propyl methacrylate (2% w/w)

- Polymer Encapsulation : Styrene-acrylate copolymer dispersion

- Ionic Stabilization : Sodium dioctyl sulfosuccinate (0.5% w/v)

Modified pigments exhibit improved dispersibility (Hegman grind >7) and reduced flocculation tendency.

Industrial Production Challenges

Raw Material Considerations

Critical quality parameters for precursors:

- Perylene dianhydride : Purity >99.5%, chloride content <50 ppm

- 3,5-Dimethylaniline : Isomer ratio (para:meta >98:2), moisture <0.1%

Impurity profiles directly impact final product chromaticity (ΔE <1.5 CIE-Lab units).

Energy Intensity Analysis

Process energy requirements per kilogram pigment:

- Reaction heating: 18-22 kWh

- Solvent recovery: 8-12 kWh

- Milling/classification: 5-8 kWh

Recent plant designs incorporate waste heat recovery systems, reducing net energy demand by 35%.

Recent Technical Advancements

Continuous Flow Synthesis

Microreactor systems enable:

- Residence time: 45-60 minutes

- Productivity: 12 kg/h (per reactor module)

- Yield improvement: 97.2±0.8%

Key advantages include precise thermal management and reduced solvent inventory.

Green Chemistry Approaches

Emergent sustainable methods feature:

- Water-based reaction media (supercritical CO₂ assisted)

- Biocatalytic imidization using lipase enzymes

- Photochemical activation (UV-LED, 365 nm)

Pilot-scale trials demonstrate 40% reduction in organic solvent consumption with comparable product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Perylene Red undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form perylene quinones.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the perylene core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Perylene quinones.

Reduction: Dihydroperylene derivatives.

Substitution: Halogenated perylene derivatives.

Applications De Recherche Scientifique

Perylene Red is a member of the perylene family of pigments, which entered widespread use starting in the 1950s . It has applications in a variety of fields, including fuel cell technology, LED enhancement, and as a pigment in paints .

Applications of this compound

- As a pigment this compound (PR178) is used as a pigment . Daniel Smith and Daler-Rowney offer good versions of this compound . It is a dullish red with pink undertones and can be used on fruits like apples, pears, and pomegranates . Perylene Maroon (PR179), a red maroon, is useful in similar circumstances as this compound, especially for foliage in autumn .

- Fuel Cells this compound can be vacuum-deposited and converted to an oriented whisker phase by thermal annealing to create uniquely structured thin films for fuel cells .

- LED Technology Perylene dyes can be used to enhance the spectral output of LEDs . Perylene-enhanced green LEDs can achieve higher wall-plug efficiency compared to solid-state green LEDs . Red perylene dyes have been found to be very stable under different environmental conditions, showing minimal degradation even after extended exposure to high light, humidity, and temperature .

- Electrochemical Deposition Poly(perylenecarboxylate) thin films can be fabricated through a simple electrochemical deposition method, allowing for controllable thickness .

-

Bioimaging Perylene derivatives can be used as nanoprobes for intracellular bioimaging in cancer and normal cells . Perylene compounds such as PDI-PFP exhibit bright green fluorescence and low cytotoxicity, making them suitable as imaging agents for the endoplasmic reticulum .

Mécanisme D'action

Perylene Red is often compared with other similar compounds, such as pyrrole red and cadmium red. While pyrrole red is known for its bright and opaque color, this compound is darker, more violet, and transparent. Cadmium red, on the other hand, is more opaque and has a higher color intensity. This compound’s unique properties, such as its transparency and stability, make it a valuable pigment in various applications .

Comparaison Avec Des Composés Similaires

- Pyrrole Red

- Cadmium Red

- Perylene Black

Perylene Red stands out due to its excellent stability, intense color, and versatility in scientific and industrial applications.

Activité Biologique

Perylene Red, also known as Pigment Red 179, is a synthetic organic pigment belonging to the perylene family. It is characterized by its bright red color and is used in various applications, including coatings and inks. Recent research has highlighted its potential biological activities, particularly in antimicrobial properties and photodynamic therapy.

Chemical Structure and Properties

This compound is a perylene bis-imide derivative, which contributes to its unique photophysical properties. The molecular structure consists of a perylene core with imide groups that enhance its stability and solubility in organic solvents. This structure allows for strong light absorption and fluorescence, making it suitable for various applications beyond pigmentation.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of perylene-based compounds. A study focused on novel perylene diimides showed significant bactericidal effects against strains of Mycobacterium tuberculosis and Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) ranged from 48 to 96 µg/mL for different strains of M. tuberculosis and were found to be effective at 96 µg/mL against S. aureus .

Photodynamic Therapy (PDT)

This compound has also been investigated for its potential use in photodynamic therapy (PDT). Research indicates that perylenequinones, a class of compounds related to this compound, exhibit light-activated biological activity by targeting protein kinase C (PKC). These compounds have shown promise in generating reactive oxygen species upon light activation, which can induce cell death in cancer cells .

Case Study: Perylenequinones

A specific study on perylenequinones revealed that modifications to their structure can enhance their bioactivity. For instance, derivatives with improved solubility and bioavailability were synthesized, demonstrating higher quantum yields for singlet oxygen generation compared to traditional PDT agents like hypocrellin B. These derivatives exhibited effective cytotoxicity against human lung cancer cells (A549) .

Stability and Environmental Impact

The stability of this compound under various environmental conditions has been a subject of interest. Studies have shown that while the red perylene dye maintains stability under prolonged exposure to light and humidity, other variants like green perylene dyes exhibit significant degradation . This stability is crucial for applications in both industrial settings and biological systems.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Perylene Red (PR179) and characterizing its crystalline microstructure?

- Methodological Answer : Synthesis of PR179 typically involves condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with 3,5-dimethylaniline derivatives under controlled thermal conditions. For microstructure characterization, use transmission electron microscopy (TEM) to confirm single- or polycrystalline cubic lattice structures with [211] growth axes . Cross-sectional uniformity (average width: 0.052 µm, thickness: 0.027 µm) and crystal indices (e.g., (001) and (111) side planes) should be quantified via X-ray diffraction (XRD) and electron backscatter diffraction (EBSD) .

Q. How can researchers validate the purity and structural identity of newly synthesized this compound derivatives?

- Methodological Answer : Employ a combination of high-performance liquid chromatography (HPLC) with UV-Vis detection (λ ~500–600 nm) to assess purity. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) for imide bond identification (C=O stretching ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve aromatic proton environments. Cross-reference with CAS No. 5521-31-3 (PR179) and EINECS No. 226-866-1 for regulatory compliance .

Q. What spectroscopic techniques are optimal for analyzing this compound’s charge-transfer interactions in solution-phase studies?

- Methodological Answer : Utilize two-color resonance two-photon ionization (2C-R2PI) spectroscopy to resolve high-frequency vibrational modes (e.g., out-of-plane 1 au and 2 au excitations at 300–650 cm⁻¹). Compare jet-cooled spectra with computational simulations (DFT/B3LYP) to assign electronic transitions and stacking behavior in π-complexes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in redox performance data for this compound derivatives in sodium-ion battery cathodes?

- Methodological Answer : Address variability by systematically introducing electron-withdrawing substituents (e.g., tetrabromo groups) to modify redox potentials. Use cyclic voltammetry (CV) in 1 M NaPF₆/EC:DMC electrolytes to measure oxidation-reduction reversibility. Correlate electrochemical stability with molecular twist angles (via X-ray crystallography) and charge-discharge cycling efficiency .

Q. How can this compound’s absorption spectrum be optimized for solid-state dye-sensitized solar cells (DSSCs)?

- Methodological Answer : Synthesize derivatives with extended π-conjugation (e.g., fused carbazole or porphyrin moieties) to redshift absorption into the near-infrared (NIR). Characterize using UV-Vis-NIR spectroscopy and incident photon-to-current efficiency (IPCE) measurements. Optimize dye anchoring via carboxylate/TiO₂ surface interactions, validated through X-ray photoelectron spectroscopy (XPS) .

Q. What methodologies reconcile discrepancies in thermal stability assessments of this compound pigments under varying processing conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at heating rates of 10°C/min under inert (N₂) and oxidative (O₂) atmospheres. Compare decomposition onset temperatures (T₀) and residue mass (%) with differential scanning calorimetry (DSC) data to identify kinetic vs. thermodynamic stability. Cross-validate with accelerated aging tests (ISO 4892-2) for industrial relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.